3-fluoro-5-methyl-N-(pentan-2-yl)aniline is an organic compound belonging to the class of substituted anilines. It features a fluorine atom at the 3-position, a methyl group at the 5-position, and a pentan-2-yl substituent attached to the nitrogen atom of the aniline moiety. This compound is primarily used as a building block in organic synthesis and has potential applications in various scientific fields.
The compound can be synthesized through several chemical reactions, typically involving starting materials such as 3-fluoro-5-methylaniline and pentan-2-yl halides. Its production methods are tailored for both laboratory and industrial settings, ensuring scalability and efficiency.
3-fluoro-5-methyl-N-(pentan-2-yl)aniline is classified under:
The synthesis of 3-fluoro-5-methyl-N-(pentan-2-yl)aniline can be achieved through several key steps:
In industrial applications, these methods may be optimized for large-scale production. Techniques such as continuous flow reactors and high-pressure hydrogenation are often employed to enhance yield and purity. Separation techniques are also crucial in ensuring that the final product meets quality standards.
The molecular structure of 3-fluoro-5-methyl-N-(pentan-2-yl)aniline can be represented by its IUPAC name and its structural formula:
Property | Data |
---|---|
Molecular Formula | C12H18FN |
Molecular Weight | 195.28 g/mol |
IUPAC Name | 3-fluoro-5-methyl-N-pentan-2-ylaniline |
InChI Key | PXEYKRIKIFUALN-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)NC1=CC(=CC(=C1)C)F |
The compound's structure features a fluorine atom that enhances its reactivity and biological activity, while the pentan-2-yl group contributes to its lipophilicity, facilitating membrane penetration.
3-fluoro-5-methyl-N-(pentan-2-yl)aniline is capable of undergoing various chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on specific conditions and reagents used.
The mechanism of action for 3-fluoro-5-methyl-N-(pentan-2-yl)aniline involves its interaction with biological targets. The presence of the fluorine atom enhances hydrogen bonding capabilities, while the pentan-2-yl substituent increases lipophilicity, allowing better penetration into cell membranes. This structural configuration enables modulation of enzyme and receptor activities, influencing various biochemical pathways.
The physical properties of 3-fluoro-5-methyl-N-(pentan-2-yl)aniline include:
Property | Data |
---|---|
Appearance | Typically a liquid or solid |
Boiling Point | Not specifically listed |
Melting Point | Not specifically listed |
Chemical properties include:
3-fluoro-5-methyl-N-(pentan-2-yl)aniline has several applications in scientific research:
This compound's unique structure allows it to play significant roles in both academic research and industrial applications, highlighting its versatility in various fields of chemistry and biology.
CAS No.: 97416-84-7
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: